

# Application Notes and Protocols for In Vitro Dissolution Testing of Azilsartan Tablets

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## Compound of Interest

Compound Name: Azilsartan

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These comprehensive application notes and protocols provide detailed methodologies for the in vitro dissolution testing of **azilsartan** tablets. **Azilsartan** medoxomil, the prodrug of **azilsartan**, is practically insoluble in water, making dissolution testing a critical parameter for predicting in vivo performance and ensuring product quality. The following sections detail various dissolution methods, experimental protocols, and data presentation to guide researchers in this essential analysis.

## Introduction to In Vitro Dissolution Testing of Azilsartan

In vitro dissolution testing is a fundamental tool in the development and quality control of solid oral dosage forms like **azilsartan** tablets. It measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet into a liquid medium under controlled conditions. For a Biopharmaceutics Classification System (BCS) Class II drug like **azilsartan** medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing its bioavailability.<sup>[1]</sup> Various formulation strategies, such as the preparation of solid dispersions, have been explored to enhance the dissolution rate.<sup>[2][3]</sup>

The U.S. Food and Drug Administration (FDA) provides guidance on dissolution testing for **azilsartan** kamedoxomil, directing to its Dissolution Methods Database for specific

methodologies.<sup>[4][5]</sup> The methods outlined below are based on publicly available research and general pharmacopeial principles.

## Experimental Protocols

This section provides detailed protocols for three distinct in vitro dissolution testing methods for **azilsartan** tablets, reflecting different formulation types and testing objectives.

### Protocol 1: Compendial-Like Method for Immediate-Release Tablets

This protocol is based on common pharmacopeial methods for immediate-release tablets and is suitable for routine quality control.

Objective: To assess the dissolution of standard immediate-release **azilsartan** tablets.

Materials and Equipment:

- USP Dissolution Apparatus 2 (Paddle)
- Dissolution vessels (900 mL capacity)
- Water bath with heater and circulator
- **Azilsartan** tablets
- Phosphate buffer, pH 7.8
- HPLC or UV-Vis Spectrophotometer
- Syringes and filters (0.45 µm)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Prepare 900 mL of phosphate buffer (pH 7.8) for each dissolution vessel. Deaerate the medium.
- Assemble the USP Apparatus 2 and equilibrate the dissolution medium to  $37 \pm 0.5^{\circ}\text{C}$ .[\[6\]](#)
- Set the paddle rotation speed to 50 rpm.[\[6\]](#)
- Place one **azilsartan** tablet into each vessel.
- Start the dissolution test and withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45  $\mu\text{m}$  syringe filter.
- Analyze the concentration of **azilsartan** in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the cumulative percentage of drug dissolved at each time point.

## Protocol 2: Dissolution Testing for Formulations with Enhanced Solubility

This protocol is designed for **azilsartan** formulations where solubility has been enhanced, for example, through the preparation of solid dispersions.

Objective: To evaluate the dissolution profile of solubility-enhanced **azilsartan** tablet formulations.

Materials and Equipment:

- USP Dissolution Apparatus 1 (Basket)
- Dissolution vessels (900 mL capacity)
- Water bath with heater and circulator

- **Azilsartan** solid dispersion tablets
- 0.1N Hydrochloric acid (HCl)
- HPLC or UV-Vis Spectrophotometer
- Syringes and filters (0.45 µm)
- Volumetric flasks and pipettes
- Analytical balance

#### Procedure:

- Prepare 900 mL of 0.1N HCl for each dissolution vessel.
- Assemble the USP Apparatus 1 and equilibrate the dissolution medium to  $37 \pm 0.5^{\circ}\text{C}$ .
- Set the basket rotation speed to 100 rpm.<sup>[2]</sup>
- Place one tablet in each basket.
- Start the dissolution test and collect samples at specified intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes).<sup>[2]</sup>
- Immediately replenish the withdrawn volume with fresh, pre-warmed medium.
- Filter the samples using a 0.45 µm filter.
- Determine the concentration of **azilsartan** in the samples via a validated analytical method.
- Calculate and plot the percentage of drug release over time.

## Protocol 3: Sequential pH Change Method to Simulate Gastrointestinal Transit

This protocol simulates the physiological pH changes that a tablet encounters as it transits through the gastrointestinal tract.

Objective: To assess the dissolution of **azilsartan** tablets under conditions that mimic the pH of the stomach and small intestine.

Materials and Equipment:

- USP Dissolution Apparatus 2 (Paddle)
- Dissolution vessels
- pH meter
- Simulated Gastric Fluid (pH 1.2)
- Simulated Intestinal Fluid (pH 6.8)
- HPLC or UV-Vis Spectrophotometer
- Other equipment as listed in Protocol 1

Procedure:

- Begin the dissolution test with 750 mL of simulated gastric fluid (pH 1.2) at  $37 \pm 0.5^{\circ}\text{C}$  for the first 2 hours.<sup>[7]</sup>
- After 2 hours, withdraw a sample.
- Add 250 mL of a pre-warmed buffer solution to the existing medium to adjust the pH to 6.8 (simulated intestinal fluid).
- Continue the dissolution test for the remaining duration, taking samples at appropriate time points up to 24 hours.<sup>[7]</sup>
- Maintain the paddle speed at 50 rpm throughout the test.<sup>[7]</sup>
- Filter and analyze the samples to determine the concentration of **azilsartan**.
- Calculate the cumulative percentage of drug released at each time point across the different pH stages.

## Data Presentation

The following tables summarize representative quantitative data from dissolution studies of various **azilsartan** medoxomil formulations.

Table 1: Comparative Dissolution Profile of **Azilsartan** Medoxomil Formulations in 0.1N HCl

Time (min)	Pure Drug (%)	Formulation with Methylated- $\beta$ -Cyclodextrin (%)	Marketed Formulation (%)
5	10.2	35.8	55.4
10	15.8	62.7	68.9
15	20.1	78.4	80.2
20	28.9	85.6	85.9
25	38.4	90.2	89.7
30	46.8	99.7	92.7

Data adapted from a study on solid dispersions.[2]

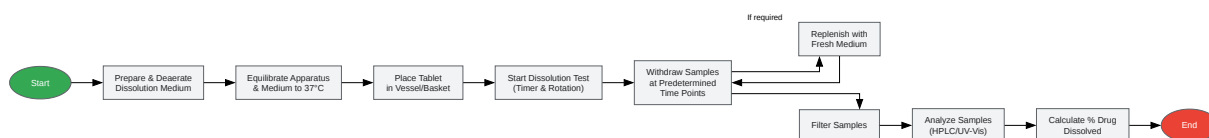
Table 2: Dissolution of **Azilsartan** Kamedoxomil Fast Dissolving Tablets in Phosphate Buffer (pH 7.8)

Time (min)	Formulation SD2 (%)	Formulation SD3 (%)	Formulation EF4 (%)	Edarbi® 40mg Tablets (%)
5	75	78	80	60
10	85	88	90	75
15	92	95	96	85
20	98	99	99	92
30	99	99	99	98

Data represents selected formulations from a study on fast-dissolving tablets.[6]

## Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the in vitro dissolution testing of **azilsartan** tablets.



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Caption: General workflow for in vitro dissolution testing of tablets.

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